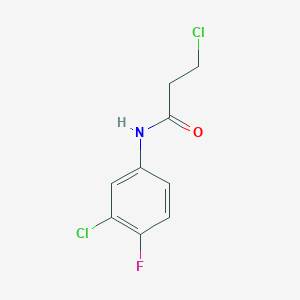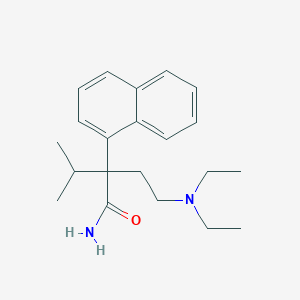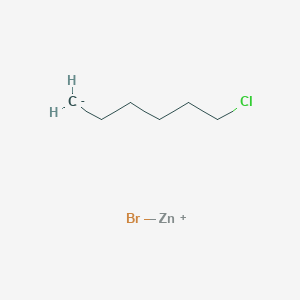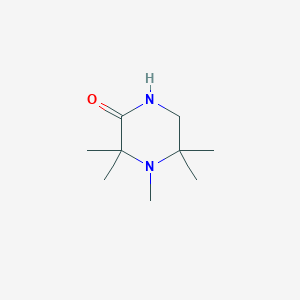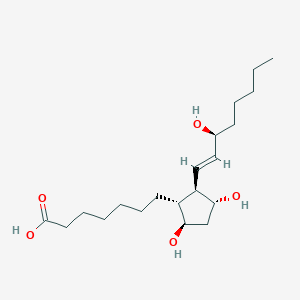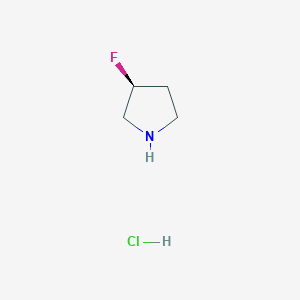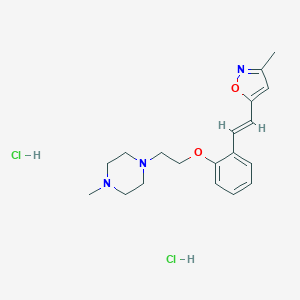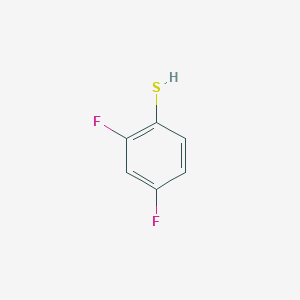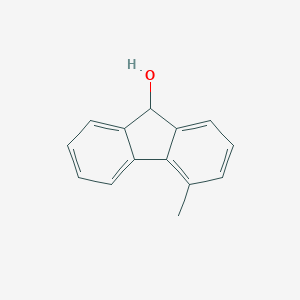
4-Methyl-9H-fluoren-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-9H-fluoren-9-ol is a white crystalline powder that belongs to the family of fluorene derivatives. It is a versatile compound that has been used in various scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-9H-fluoren-9-ol is not well understood. However, it is believed that the compound interacts with specific receptors in the body, leading to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
4-Methyl-9H-fluoren-9-ol has been shown to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant, anti-inflammatory, and antimicrobial properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 4-Methyl-9H-fluoren-9-ol in lab experiments is its high thermal stability. It can withstand high temperatures without undergoing degradation, making it suitable for use in high-temperature reactions.
However, one of the limitations of using 4-Methyl-9H-fluoren-9-ol is its low solubility in water. This can make it challenging to dissolve in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 4-Methyl-9H-fluoren-9-ol in scientific research. One of the areas of future research is the synthesis of new derivatives of 4-Methyl-9H-fluoren-9-ol with improved properties for use in organic electronics and medicinal chemistry.
Another area of future research is the investigation of the mechanism of action of 4-Methyl-9H-fluoren-9-ol. Understanding the mechanism of action can provide insights into its potential use as a therapeutic agent.
Conclusion:
In conclusion, 4-Methyl-9H-fluoren-9-ol is a versatile compound that has been used in various scientific research applications. It can be synthesized through different methods, and its unique properties make it suitable for use in organic electronics and medicinal chemistry. Although its mechanism of action is not well understood, it has been shown to exhibit various biochemical and physiological effects. The compound has advantages and limitations for use in lab experiments, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of 4-Methyl-9H-fluoren-9-ol can be achieved through different methods. One of the most common methods is the Friedel-Crafts alkylation of 9H-fluorene with 4-methylbenzyl chloride in the presence of aluminum chloride as a catalyst. The reaction takes place in a solvent such as dichloromethane or chloroform at low temperature. The yield of this reaction is typically high, and the product can be purified through recrystallization.
Applications De Recherche Scientifique
4-Methyl-9H-fluoren-9-ol has been used in various scientific research applications due to its unique properties. One of its significant applications is in the field of organic electronics. It has been used as a building block for the synthesis of organic light-emitting diodes (OLEDs) due to its high thermal stability and fluorescence properties.
Another application of 4-Methyl-9H-fluoren-9-ol is in the field of medicinal chemistry. It has been used as a starting material for the synthesis of various biologically active compounds such as anticancer agents, anti-inflammatory agents, and antimicrobial agents.
Propriétés
Numéro CAS |
1859-10-5 |
|---|---|
Nom du produit |
4-Methyl-9H-fluoren-9-ol |
Formule moléculaire |
C14H12O |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
4-methyl-9H-fluoren-9-ol |
InChI |
InChI=1S/C14H12O/c1-9-5-4-8-12-13(9)10-6-2-3-7-11(10)14(12)15/h2-8,14-15H,1H3 |
Clé InChI |
XYFPAZQJSNRUSG-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(C3=CC=CC=C32)O |
SMILES canonique |
CC1=C2C(=CC=C1)C(C3=CC=CC=C32)O |
Autres numéros CAS |
1859-10-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate](/img/structure/B157711.png)
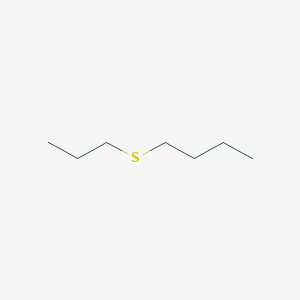
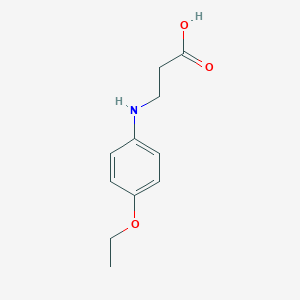
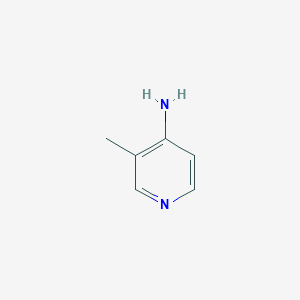
![[Diisocyanato(phenyl)methyl]benzene](/img/structure/B157718.png)
![4-Methyl-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B157719.png)
